Fmoc-dl-(phenyl)gly-oh

Peptide Synthesis Racemization Microwave-assisted SPPS

Fmoc-DL-Phg-OH delivers a racemic phenylglycine core for SPPS. Unlike Fmoc-Phe-OH, the absent β-methylene spacer imposes unique conformational constraints for peptidomimetics. The DL form generates diastereomeric mixtures in one synthesis—separate and screen isomers for rapid SAR without two enantiopure syntheses. Key for protease inhibitor and integrin antagonist programs. Note: Phg is epimerization-prone; the racemic mixture is a deliberate tool for process development. Procure for medicinal chemistry and route scouting.

Molecular Formula C23H19NO4
Molecular Weight 373.4 g/mol
Cat. No. B13833933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-dl-(phenyl)gly-oh
Molecular FormulaC23H19NO4
Molecular Weight373.4 g/mol
Structural Identifiers
SMILESCOC(=O)N(C1C2=CC=CC=C2C3=CC=CC=C13)C(C4=CC=CC=C4)C(=O)O
InChIInChI=1S/C23H19NO4/c1-28-23(27)24(20(22(25)26)15-9-3-2-4-10-15)21-18-13-7-5-11-16(18)17-12-6-8-14-19(17)21/h2-14,20-21H,1H3,(H,25,26)
InChIKeyYGAHWIVCYHLHSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-dl-(phenyl)gly-oh: A Racemic Amino Acid Building Block for Cost-Effective Peptide Synthesis and Diastereomer Exploration


Fmoc-dl-(phenyl)gly-oh (Fmoc-DL-phenylglycine) is a protected, non-canonical amino acid derivative used as a building block in solid-phase peptide synthesis (SPPS) [1]. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function and a phenylglycine core, which is characterized by the direct attachment of the phenyl ring to the α-carbon [2]. Unlike its more common analog, phenylalanine, the absence of a methylene spacer in phenylglycine alters its steric profile and electronic properties [2]. The racemic (DL) nature of this specific derivative makes it a cost-effective option for exploratory research, as it provides both enantiomers in a single mixture, allowing for the investigation of diastereomeric peptide sequences without the need for separate enantiopure syntheses .

Why Fmoc-dl-(phenyl)gly-oh Cannot Be Casually Substituted with Fmoc-Phe-OH or Other In-Class Derivatives


Substituting Fmoc-dl-(phenyl)gly-oh with a generic Fmoc-amino acid, such as Fmoc-Phe-OH, without rigorous validation is a significant risk in peptide synthesis. Phenylglycine's unique α-carbon structure, lacking the β-methylene group found in phenylalanine, makes it substantially more prone to epimerization (racemization) during SPPS [1]. This intrinsic chemical liability necessitates specialized coupling and deprotection protocols that are not required for more robust analogs [1]. Failure to account for this difference can lead to complex mixtures of diastereomers, complicating purification and potentially yielding a biologically inactive or mischaracterized product [2]. Therefore, the selection of this compound must be driven by a specific scientific requirement, and its procurement should be accompanied by a clear understanding of the specialized handling and process controls needed to mitigate its known instability, as detailed in the following quantitative evidence [2].

Quantitative Performance of Fmoc-dl-(phenyl)gly-oh vs. Fmoc-Phe-OH: Racemization Susceptibility and Process Control


Direct Comparison of Diastereomeric Purity: Fmoc-Phg-OH vs. Fmoc-Phe-OH in Pentapeptide Synthesis

In a direct comparison, the synthesis of the pentapeptide H-Ala-Val-Pro-Phg-Tyr-NH2 using Fmoc-Phg-OH resulted in a mixture of diastereomers with a 71% purity of the desired LLLDL isomer under optimized microwave-assisted SPPS conditions [1]. In stark contrast, the analogous peptide containing phenylalanine, H-Ala-Val-Pro-Phe-Tyr-NH2, was consistently obtained as a single diastereomer under a range of standard coupling and deprotection conditions [1].

Peptide Synthesis Racemization Microwave-assisted SPPS

Class-Leading Instability: Location of Fmoc-Phg-OH Racemization in the SPPS Cycle

The primary site of epimerization for Fmoc-Phg-OH during SPPS was determined to be the Fmoc-group removal step, rather than the activation/coupling step, though both are implicated [1]. This is a crucial process control insight for scientists, as it pinpoints where to focus optimization efforts. For comparison, common amino acids like phenylalanine do not exhibit this specific vulnerability during deprotection under the same conditions [1].

Peptide Synthesis Racemization Process Optimization

Mitigation Strategy: Coupling Reagents for Negligible Racemization

While the base-catalyzed coupling step is a critical point for racemization, the use of specific coupling reagents can reduce this to a negligible level. Studies show that employing DEPBT or COMU, in combination with the hindered bases TMP or DMP, can minimize racemization of Fmoc-Phg-OH during the coupling step [1]. This provides a defined, evidence-based pathway for controlled synthesis that is not necessary for less sensitive amino acids.

Peptide Synthesis Coupling Reagents Process Chemistry

Evidence-Backed Applications for Fmoc-dl-(phenyl)gly-oh in Medicinal Chemistry and Process Development


Controlled Synthesis of Diastereomeric Peptide Libraries for Structure-Activity Relationship (SAR) Studies

Given the high propensity of phenylglycine to racemize, as quantified by the 29% impurity in pentapeptide synthesis [1], the racemic DL form is not merely a cost-saving measure but a deliberate tool. It allows for the simultaneous generation of a mixture of diastereomers. This mixture can be separated, and the biological activities of the individual isomers can be evaluated in a single synthesis run, providing rapid SAR data that would otherwise require two separate, enantiopure syntheses. This is particularly relevant in medicinal chemistry programs exploring protease inhibitors or integrin antagonists where Phg residues are common.

Process Development and Optimization for Enantiopure Phg-Containing Peptides

The quantitative evidence shows that obtaining a single diastereomer from Fmoc-Phg-OH is a non-trivial task, requiring specialized coupling reagents (e.g., DEPBT/COMU with TMP/DMP) [2] and careful control of deprotection conditions [1]. Therefore, a key application scenario for Fmoc-dl-(phenyl)gly-oh is as a model compound or a starting point for developing and validating robust, scalable manufacturing processes for enantiopure Phg-containing peptides. Its use allows process chemists to challenge and refine their protocols (e.g., optimizing for minimal racemization) before committing to a more expensive enantiopure building block for a GMP campaign.

Synthesis of Peptidomimetics Requiring Conformational Restriction

The phenylglycine core imposes different conformational constraints compared to phenylalanine, due to the absence of the β-methylene group. This can be leveraged in the design of peptidomimetics, where a specific backbone conformation is desired for activity or stability [3]. While the data in Section 3 focuses on synthetic challenges, the underlying structural difference [3] is the primary scientific driver for incorporating this residue. The DL form allows researchers to access this unique conformational space and then assess the impact of stereochemistry on target binding, making it a valuable tool in early-stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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